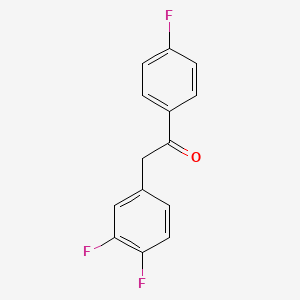

2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves reactions between specific fluorinated benzaldehydes and acetophenones in the presence of base catalysts, utilizing Claisen-Schmidt condensation reactions. The synthesis process is tailored to introduce fluorine atoms at strategic positions on the aromatic rings, enhancing the compound's properties such as reactivity, stability, and potential biological activity.

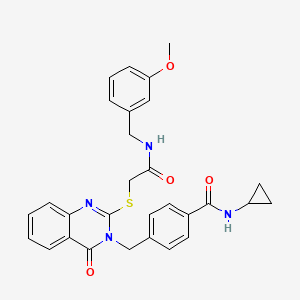

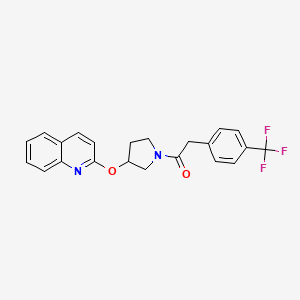

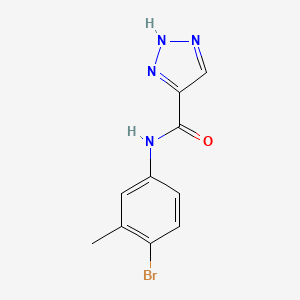

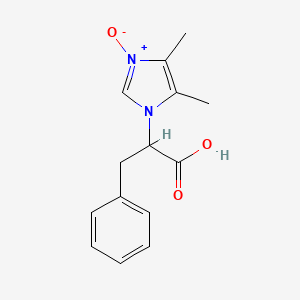

Molecular Structure Analysis

The molecular structure of "2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone" and its analogs has been studied using various spectroscopic and theoretical methods. These studies reveal the planarity of the core structure and the electronic distribution across the molecule. Techniques like FT-IR, NBO, HOMO-LUMO, and MEP analysis provide insights into the vibrational frequencies, molecular orbitals, and electrostatic potential, highlighting the reactivity and stability of the molecule (Mary et al., 2015).

Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensors Development

2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone has potential applications in the development of fluorescent chemosensors. Such chemosensors are designed to detect various analytes, including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these chemosensors are particularly noted, making them invaluable in environmental monitoring and biochemical analysis. The research in this area emphasizes the opportunities to modulate the sensing selectivity and sensitivity of these chemosensors, promising advancements in detecting and quantifying chemical species in various settings (Roy, 2021).

Synthesis of Key Intermediates for Pharmaceutical Compounds

The compound also serves as a precursor or key intermediate in synthesizing pharmaceutical compounds. For instance, it's involved in synthesizing 2-fluoro-4-bromobiphenyl, a critical intermediate in manufacturing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The challenges and innovations in synthesizing such intermediates, including overcoming the high costs and environmental concerns associated with certain reagents, are crucial for the pharmaceutical industry's sustainable and efficient production (Qiu et al., 2009).

Environmental Degradation Studies

Environmental degradation studies of polyfluoroalkyl chemicals highlight the significance of understanding the fate of compounds like 2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone in the environment. These studies focus on the microbial degradation pathways and the environmental persistence of fluorinated compounds, providing insights into managing and mitigating the environmental impacts of such chemicals (Liu & Avendaño, 2013).

Advanced Material Development

Research into the development of advanced materials, such as fluoropolymers, relies on understanding and manipulating the properties of fluorinated compounds. The unique physicochemical properties of these materials, such as chemical inertness and thermal stability, make them suitable for various applications, including coatings, lubrication, and medical devices. Studies in this area aim to explore the synthesis, characterization, and application of these materials for industrial and consumer products (Puts et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3,4-difluorophenyl)-1-(4-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c15-11-4-2-10(3-5-11)14(18)8-9-1-6-12(16)13(17)7-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCJXDXDWCFLNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC2=CC(=C(C=C2)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-Methylbenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2496955.png)

![2-Phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2496958.png)

![Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2496959.png)

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2496965.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2496966.png)

![N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide](/img/structure/B2496974.png)